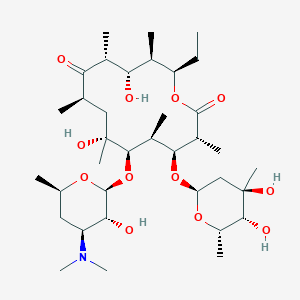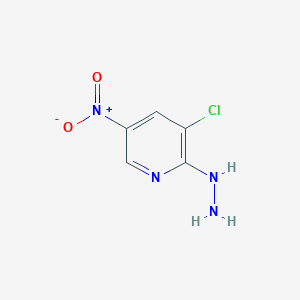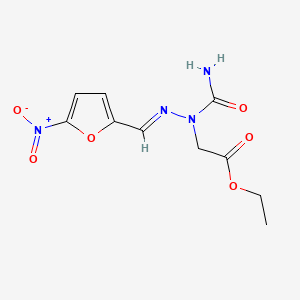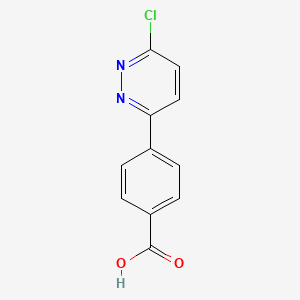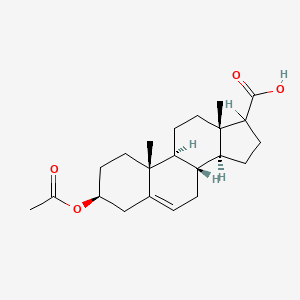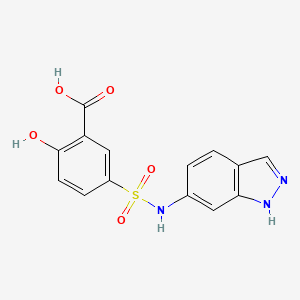
5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid
Übersicht
Beschreibung
Indazole is a heterocyclic aromatic organic compound. This bicyclic molecule consists of a pyrazole ring fused to a benzene ring . Indazole derivatives are rare in nature, but they are important in medicinal chemistry .
Synthesis Analysis
Indazole derivatives can be synthesized through various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of indazole consists of a pyrazole ring fused to a benzene ring. It usually contains two tautomeric forms: 1H-indazole and 2H-indazole .
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions. For example, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine has been identified as a potent and highly selective inhibitor of RIP2 kinase .
Physical And Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can vary greatly depending on the specific compound. For example, the molecular weight of 5-methyl-1H-indazol-6-ylboronic acid is 175.98 g/mol .
Wissenschaftliche Forschungsanwendungen
Tissue Sulfhydryl Groups
Ellman (1959) discussed the use of aromatic disulfides in determining sulfhydryl groups, a method potentially applicable for 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid due to its sulfamoyl component. This study emphasizes the compound's relevance in biochemistry, especially in understanding protein structures and functions (Ellman, 1959).
Photolysis in Acidic Solutions
Georgarakis et al. (1971) explored the photolysis of indazoles, including derivatives similar to 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid, in acidic solutions. This research is significant for understanding the photochemical properties of indazole-containing compounds (Georgarakis et al., 1971).
Hydroxyl Radical Reactions
Motohashi and Saito (1996) studied the interaction of hydroxyl radicals with compounds like 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid. This research is pertinent for understanding the compound's potential antioxidant properties and its interactions with radical species (Motohashi & Saito, 1996).
Antimicrobial Activity
Krátký et al. (2012) investigated sulfonamides containing hydroxybenzoic acid scaffolds for their antimicrobial activity. This is relevant for 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid due to its structural similarities, indicating potential uses in developing antimicrobial agents (Krátký et al., 2012).
Isoxazole Derivatives
Balasubramaniam et al. (1990) discussed the synthesis of isoxazole derivatives, relevant for understanding the synthetic applications of compounds like 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid in organic chemistry (Balasubramaniam et al., 1990).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-hydroxy-5-(1H-indazol-6-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c18-13-4-3-10(6-11(13)14(19)20)23(21,22)17-9-2-1-8-7-15-16-12(8)5-9/h1-7,17-18H,(H,15,16)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJITGHMBSVIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NS(=O)(=O)C3=CC(=C(C=C3)O)C(=O)O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406621 | |
| Record name | 2-Hydroxy-5-[(1H-indazol-6-yl)sulfamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid | |
CAS RN |
854358-00-2 | |
| Record name | 2-Hydroxy-5-[(1H-indazol-6-yl)sulfamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



